molecular formula C29H27N5O3 B13989096 Adenosine,2-deoxy-5-o-(triphenylmethyl)- CAS No. 66503-49-9

Adenosine,2-deoxy-5-o-(triphenylmethyl)-

Cat. No.: B13989096
CAS No.: 66503-49-9
M. Wt: 493.6 g/mol
InChI Key: JBKOOOQHHFBZJW-UHFFFAOYSA-N
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Description

Adenosine,2-deoxy-5-o-(triphenylmethyl)- is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with a triphenylmethyl group, which provides stability and protection during chemical reactions. The molecular formula of this compound is C29H27N5O3, and it has a molecular weight of 493.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,2-deoxy-5-o-(triphenylmethyl)- typically involves the protection of the hydroxyl group at the 5’ position of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Adenosine,2-deoxy-5-o-(triphenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine,2-deoxy-5-o-(triphenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine,2-deoxy-5-o-(triphenylmethyl)- involves its interaction with nucleic acid synthesis pathways. The compound can act as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis. The triphenylmethyl group provides stability and protection, allowing the compound to participate in specific reactions without degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine,2-deoxy-5-o-(triphenylmethyl)- is unique due to the presence of the triphenylmethyl group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of various nucleic acid derivatives .

Properties

CAS No.

66503-49-9

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol

InChI

InChI=1S/C29H27N5O3/c30-27-26-28(32-18-31-27)34(19-33-26)25-16-23(35)24(37-25)17-36-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,23-25,35H,16-17H2,(H2,30,31,32)

InChI Key

JBKOOOQHHFBZJW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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